molecular formula C21H20N4O5S B13453109 benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate

benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate

Cat. No.: B13453109
M. Wt: 440.5 g/mol
InChI Key: PHVJTTUXSHSWDV-SLYNCCJLSA-N
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Description

Benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[420]octane-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate typically involves multiple steps. One common method includes the azidation of a precursor compound, followed by cyclization to form the bicyclic structure. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and efficiency, often incorporating automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert azido groups to amines, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, potentially leading to derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce an amine derivative.

Scientific Research Applications

Benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe for studying biological processes due to its unique structure.

    Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property makes it useful in bioconjugation and labeling studies. The compound’s bicyclic structure also allows it to interact with enzymes or receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate is unique due to its azido group, which imparts distinct reactivity compared to similar compounds. This feature makes it particularly valuable in applications requiring specific chemical modifications or bioconjugation.

Properties

Molecular Formula

C21H20N4O5S

Molecular Weight

440.5 g/mol

IUPAC Name

benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate

InChI

InChI=1S/C21H20N4O5S/c1-21(23-24-22)13-31(28,29)17-12-16(26)25(17)19(21)20(27)30-18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,17-19H,12-13H2,1H3/t17-,19+,21-/m1/s1

InChI Key

PHVJTTUXSHSWDV-SLYNCCJLSA-N

Isomeric SMILES

C[C@]1(CS(=O)(=O)[C@@H]2CC(=O)N2[C@H]1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)N=[N+]=[N-]

Canonical SMILES

CC1(CS(=O)(=O)C2CC(=O)N2C1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)N=[N+]=[N-]

Origin of Product

United States

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